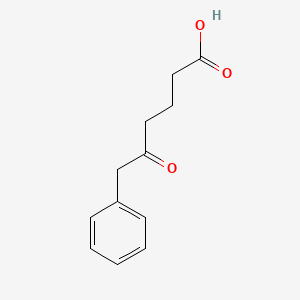

5-Oxo-6-phenylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-6-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(7-4-8-12(14)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGCYJWDIYHMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxo 6 Phenylhexanoic Acid and Its Analogues

De Novo Synthesis Approaches

De novo synthesis provides a direct and controlled method for constructing the 5-oxo-6-phenylhexanoic acid framework from simpler, readily available starting materials. These approaches can be broadly categorized by the method of assembling the hexanoic acid backbone and the subsequent or concurrent introduction of the phenyl and oxo groups.

Construction of the Hexanoic Acid Backbone

The formation of the six-carbon chain of hexanoic acid is a critical step in the synthesis of the target molecule. Various strategies have been developed, ranging from classical organometallic reactions to more modern catalytic methods.

A prominent and widely utilized method for the synthesis of γ-keto acids involves the Friedel-Crafts acylation of an aromatic substrate with a cyclic anhydride (B1165640). In the context of this compound analogues, this typically involves the reaction of a benzene (B151609) derivative with a glutaric anhydride precursor. This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The reaction proceeds through the formation of an acylium ion intermediate from the glutaric anhydride in the presence of the Lewis acid. This electrophile then attacks the benzene ring in an electrophilic aromatic substitution reaction to form a new carbon-carbon bond, yielding a 4-aroylbutanoic acid derivative. For instance, the acylation of fluorobenzene (B45895) with glutaric anhydride yields 5-(4-fluorophenyl)-5-oxopentanoic acid. While this method directly yields a 5-oxo-5-phenylpentanoic acid structure, it serves as a foundational strategy that can be adapted through homologation or other modifications to achieve the desired hexanoic acid backbone.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Fluorobenzene | Glutaric anhydride | AlCl₃ | 5-(4-fluorophenyl)-5-oxopentanoic acid | nih.gov |

| Benzene | Glutaric anhydride | AlCl₃ | 5-phenyl-5-oxopentanoic acid | Inferred from related syntheses |

This approach is advantageous due to the ready availability of various substituted benzenes and glutaric anhydride derivatives, allowing for the synthesis of a diverse library of analogues.

More intricate, multistep strategies offer greater flexibility in constructing the hexanoic acid backbone and allow for the precise placement of functional groups. These methods often involve the coupling of smaller carbon fragments.

One plausible multistep approach could begin with a suitable four-carbon building block, such as a succinic acid derivative, which is then extended. For example, the coupling of a phenyl-containing Grignard reagent with a derivative of succinic anhydride could be a potential route.

Another strategy could involve the synthesis of 6-phenylhexanoic acid as a precursor, which is then subsequently oxidized at the C-5 position. The synthesis of 6-phenylhexanoic acid itself can be achieved through various methods, including the coupling of (2-bromoethyl)benzene (B7723623) with a glutaric anhydride derivative. chemicalbook.com

A representative multistep synthesis could involve the following general sequence:

Formation of a Phenyl-Containing Nucleophile: Preparation of a Grignard reagent, such as phenylmagnesium bromide, or an organocuprate reagent.

Coupling Reaction: Reaction of the nucleophile with a suitable electrophilic six-carbon chain precursor that can be later functionalized with a carbonyl group.

Functional Group Manipulation: Introduction of the oxo group at the 5-position, as will be discussed in a later section.

These multistep approaches, while potentially longer, offer the advantage of greater control over the final structure and the ability to introduce a wider range of functional groups.

Introduction and Manipulation of the Phenyl and Oxo Groups

The introduction of the phenyl group is a key transformation in the synthesis of this compound. Several methods are available for this purpose.

As mentioned previously, Friedel-Crafts acylation is a direct method to attach a phenyl group to the carbon chain, though it typically results in the formation of a ketone at the point of attachment.

Alternatively, organometallic coupling reactions provide a powerful tool for forming carbon-carbon bonds. For instance, a Grignard reagent like phenylmagnesium bromide can react with a suitable electrophile containing the hexanoic acid backbone. Another effective class of reagents for this purpose is organocuprates, also known as Gilman reagents. These reagents are known to participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, which could be a potential route to introduce the phenyl group at a specific position. masterorganicchemistry.com

| Reagent Type | Substrate Type | Reaction Type | Product Feature |

| Phenylmagnesium Bromide (Grignard) | Ester or Acid Chloride | Nucleophilic Acyl Substitution | Phenyl ketone formation |

| Lithium Diphenylcuprate (Gilman) | α,β-Unsaturated Ester | Conjugate Addition | Phenyl group at β-position |

The formation of the oxo group at the 5-position of the hexanoic acid chain is a critical step. This can be achieved through either the oxidation of a precursor alcohol or through a direct acylation reaction.

Oxidation of a Secondary Alcohol: A common and reliable method for introducing a ketone functionality is the oxidation of a corresponding secondary alcohol. In the context of this compound synthesis, this would involve the preparation of 5-hydroxy-6-phenylhexanoic acid as an intermediate. This alcohol can then be oxidized to the desired ketone using a variety of oxidizing agents.

| Oxidizing Agent | Typical Reaction Conditions |

| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) |

The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Milder reagents like PCC and DMP are often preferred to avoid over-oxidation or side reactions.

Acylation Reactions: As discussed in the context of Friedel-Crafts reactions, acylation provides a direct route to ketones. A targeted Friedel-Crafts acylation of benzene with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, could theoretically install the keto group at the desired position, leading to the formation of 6-oxo-6-phenylhexanoic acid, a close isomer of the target compound. Further synthetic manipulations would be required to achieve the 5-oxo isomer.

Derivatization and Functionalization Strategies

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. These modifications are crucial for exploring structure-activity relationships in various therapeutic contexts, including the development of angiotensin-converting enzyme (ACE) inhibitors. Key functionalization strategies target the carboxylic acid moiety, the keto group, and the introduction of new substituents at various positions along the hexanoic acid chain.

A common and effective method for activating the carboxylic acid group of this compound and its analogues is the conversion to an acid chloride. This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion, also generated during the reaction, leads to the formation of the acid chloride. libretexts.orglibretexts.org This highly reactive intermediate can then be used in a variety of subsequent reactions, such as esterification or amidation, to introduce further diversity into the molecular structure. The general mechanism for this conversion is a well-established process in organic synthesis. youtube.comkhanacademy.orgwikipedia.org

Esterification of the carboxylic acid group is another key functionalization strategy. This can be accomplished through several methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. To drive the reaction to completion, it is often necessary to remove the water that is formed as a byproduct. learncbse.in

Alternatively, the synthesis of esters can be achieved via the acid chloride intermediate described in the previous section. The acid chloride readily reacts with alcohols to form the corresponding ester. Another method involves the palladium-catalyzed synthesis of functionalized arylketones from boronic acids and carboxylic acids, which can be activated in situ with dimethyl dicarbonate. This method has been used to synthesize the methyl ester of 6-oxo-6-phenylhexanoic acid. sci-hub.se

The ketone functional group in this compound and its derivatives is also a site for modification. For instance, functionalized keto acids like oxo-6-phenylhexanoic acid can be utilized as penetration agents to enhance drug permeability into cancer cells. google.com While specific examples of hydration of the keto group in this compound are not extensively detailed in the provided context, the general reactivity of ketones allows for various transformations. These can include reduction to a secondary alcohol, reductive amination to introduce an amino group, or conversion to a ketal to protect the keto group during other synthetic steps. learncbse.in

The stereochemistry of this compound analogues can have a significant impact on their biological activity. Therefore, methods for the stereoselective synthesis of specific enantiomers and diastereomers are of great importance. Chiral organocatalysts, such as novel amide-functionalized chloramphenicol (B1208) base bifunctional organocatalysts, have been employed for the enantioselective alcoholysis of meso-cyclic anhydrides, a reaction that can be a key step in the synthesis of chiral molecules. beilstein-journals.org The enantiomeric excess of the products from such reactions is typically determined using chiral high-performance liquid chromatography (HPLC). beilstein-journals.orgrsc.org

The introduction of additional functional groups onto the this compound scaffold has been a key strategy in the development of potent ACE inhibitors. This has included the incorporation of amino, benzamido, and isopropyl groups at various positions.

Amino Group: The introduction of an amino group can lead to the formation of amino acids. For example, the synthesis of (2R)-2-amino-5-oxohexanoic acid has been a subject of interest. The presence of an amino group introduces a chiral center and can significantly alter the molecule's biological properties. youtube.com

Benzamido Group: A notable example of this functionalization is the synthesis of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline, a potent ACE inhibitor. nih.gov The introduction of the benzamido group at the 5-position of the hexanoic acid chain was found to be crucial for its high inhibitory activity. Further derivatization, such as the addition of a methyl group at the 2-position, led to even more potent inhibitors. nih.gov

Isopropyl Group: The introduction of an isopropyl group has also been explored. For instance, 2-isopropyl-5-oxohexanoic acid and its methyl ester derivative have been synthesized and characterized. nih.govresearchgate.netchemspider.com

These modifications highlight the versatility of the this compound scaffold in medicinal chemistry, allowing for the fine-tuning of its pharmacological properties through targeted synthetic strategies.

Data Tables

| Compound Name | Modification | Significance/Application |

| 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline | Introduction of a benzamido group at the 5-position and coupling with L-proline. | Potent angiotensin-converting enzyme (ACE) inhibitor. nih.gov |

| 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline | Introduction of a methyl group at the 2-position of the above compound. | An even more potent ACE inhibitor. nih.gov |

| 6-Oxo-6-phenylhexanoic acid methyl ester | Esterification of the carboxylic acid. | A derivative for further synthetic modifications. sci-hub.se |

| 2-Isopropyl-5-oxohexanoic acid | Introduction of an isopropyl group at the 2-position. | A synthesized analogue with altered lipophilicity. nih.govchemspider.com |

| (2R)-2-amino-5-oxohexanoic acid | Introduction of an amino group at the 2-position. | A non-proteinogenic amino acid with potential pharmacological applications. |

Chemical Reactivity and Mechanistic Studies of 5 Oxo 6 Phenylhexanoic Acid and Analogues

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in 5-Oxo-6-phenylhexanoic acid and related γ-keto acids undergoes typical reactions such as esterification and amidation, although the presence of the ketone can influence reactivity and reaction conditions.

Standard esterification procedures, such as the Fischer-Speier method involving an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. The reaction proceeds through protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. Recent advancements have explored various catalytic systems to improve the efficiency of esterification for different keto acids. For instance, Au(III)-catalyzed hydration of 3-alkynoates has been shown to be a practical one-step synthesis of γ-keto esters. nih.gov

Amide formation from γ-keto acids can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxyl group. This is a crucial reaction in the synthesis of various biologically relevant molecules. For example, γ-keto-amides derived from thiophene (B33073) have been synthesized using a carboxyl ester as a precursor. rsc.org The synthesis of 1,4-keto carboxylic acids, esters, and amides has been a focus of synthetic methodology development, with various strategies emerging to construct these motifs. organic-chemistry.org

Reactions of the Ketone Functionality

The ketone group in this compound is a key site for various chemical transformations, including enolization and oxidation.

Enolization Kinetics and Equilibrium in Various Media

The presence of α-hydrogens to the carbonyl group allows this compound to exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental process that influences the reactivity of the ketone. oregonstate.edulibretexts.org The equilibrium position is dependent on several factors, including the solvent, temperature, and the presence of acid or base catalysts. utexas.edulibretexts.org While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. libretexts.org

For γ-keto acids like this compound, the enolization process is of significant interest. In acidic media, the enol form is believed to be the reactive species in certain oxidation reactions. researchgate.netscispace.com However, detailed kinetic and equilibrium studies specifically on the enolization of this compound are not extensively documented in the literature. Studies on related β-keto acids have shown that the keto-enol equilibrium is highly solvent-dependent, with the enol form being more favored in nonpolar solvents. acs.org It is important to note that the reactivity and enolization behavior of γ-keto acids can differ significantly from their β-keto counterparts due to the different positioning of the functional groups. stackexchange.com

Oxidation Reactions, e.g., with Perborate (B1237305)

The ketone functionality of 5-oxoacids can be targeted by various oxidizing agents. Sodium perborate (NaBO₃·4H₂O) has emerged as a mild, safe, and effective oxidant for these compounds, particularly in an aqueous acetic acid medium. scispace.comorganic-chemistry.org Kinetic studies on the perborate oxidation of substituted 5-oxo-5-phenylpentanoic acids, which are close structural analogs of this compound, have provided valuable insights into the reaction mechanism.

The reaction products of the perborate oxidation of these 5-oxoacids are typically a dicarboxylic acid (succinic acid) and a substituted benzoic acid, indicating cleavage of the carbon-carbon bond between the carbonyl group and the adjacent methylene (B1212753) group. scispace.com The reaction exhibits first-order kinetics with respect to both the perborate and the 5-oxoacid, and second-order with respect to the hydrogen ion concentration. researchgate.net

Reaction Mechanisms of Structural Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Investigation of Reaction Intermediates

In the perborate oxidation of 5-oxoacids, the enol form of the keto acid is proposed as a key reactive intermediate. researchgate.netscispace.com The mechanism is believed to involve the electrophilic attack of the active oxidizing species, derived from perborate in acidic medium, on the enol. In aqueous solutions, perborate exists in equilibrium with hydrogen peroxide and borate (B1201080) species. nih.gov The active oxidant is thought to be a protonated form of hydrogen peroxide or a peracetic acid species formed in situ in the acetic acid medium.

Catalysis by metal ions, such as Fe(II) and Mo(VI), has been shown to influence the mechanism of perborate oxidation. In the presence of Fe(II), the formation of an iron(III)-peroxo species-5-oxo acid complex is suggested as a key intermediate.

Kinetic and Thermodynamic Parameters of Transformations

Kinetic studies on the perborate oxidation of a series of substituted 5-oxo-5-phenylpentanoic acids have allowed for the determination of rate constants and activation parameters. These studies reveal the influence of substituents on the phenyl ring on the reaction rate. Electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it, which is consistent with an electrophilic attack on the enol intermediate.

The following table presents the second-order rate constants for the perborate oxidation of various substituted 5-oxo-5-phenylpentanoic acids in an aqueous acetic acid medium.

| Substituent (X) in 4-position | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| -OCH₃ | 15.8 |

| -CH₃ | 8.91 |

| -H | 5.01 |

| -Cl | 2.51 |

| -Br | 2.00 |

Thermodynamic parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), have also been calculated for these reactions. The linear relationship observed between ΔH‡ and ΔS‡ for the series of substituted 5-oxoacids suggests a common reaction mechanism. scispace.com For the uncatalyzed perborate oxidation, the isokinetic temperature was determined to be 357 K. scispace.com

The following interactive table displays the activation parameters for the perborate oxidation of substituted 5-oxo-5-phenylpentanoic acids.

| Substituent (X) | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|---|

| -H | 62.5 | 59.9 | -98.7 | 90.9 |

| 4'-methoxy | 52.4 | 49.8 | -125 | 88.9 |

| 4'-methyl | 55.9 | 53.3 | -116 | 89.7 |

| 4'-phenyl | 59.5 | 56.9 | -106 | 90.3 |

| 4'-chloro | 67.5 | 64.9 | -85.1 | 91.8 |

| 4'-bromo | 69.8 | 67.2 | -78.5 | 92.1 |

| 3'-nitro | 79.4 | 76.8 | -52.9 | 93.6 |

Electrophilic and Nucleophilic Character of Key Functional Groups

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a ketone, a carboxylic acid, and a phenyl ring. The spatial arrangement of these groups, particularly the γ-positioning of the ketone relative to the carboxylic acid, gives rise to distinct reactivity patterns characterized by both electrophilic and nucleophilic properties.

The carbonyl carbon of the ketone at the C-5 position serves as a primary electrophilic center. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. The electrophilicity of this ketone is influenced by the adjacent phenyl group. The phenyl ring can exert both inductive and resonance effects. Inductively, the sp2-hybridized carbons of the phenyl ring are electron-withdrawing compared to sp3-hybridized carbons, which can slightly enhance the electrophilicity of the carbonyl carbon.

Conversely, the carboxylic acid moiety, particularly in its deprotonated carboxylate form, exhibits nucleophilic character. The oxygen atoms of the carboxylate anion bear a negative charge and possess lone pairs of electrons, enabling them to act as nucleophiles.

A crucial aspect of the reactivity of this compound is the intramolecular interaction between the ketone and carboxylic acid functional groups. This interaction is a classic example of neighboring group participation (NGP), where the carbonyl oxygen of the ketone can act as an internal nucleophile. This participation is particularly significant in reactions involving the carboxylic acid group and can lead to the formation of a cyclic intermediate, a five-membered lactol. This intramolecular cyclization can significantly influence the reaction rates and mechanisms compared to analogous compounds lacking the γ-keto group.

For instance, in the hydrolysis of esters of γ-keto acids, the rate of reaction is often accelerated due to this anchimeric assistance. The carbonyl oxygen can attack the ester's carbonyl carbon, forming a cyclic intermediate that is more susceptible to hydrolysis than the open-chain ester.

The electrophilic and nucleophilic characteristics of the key functional groups in this compound and its analogues are summarized in the interactive table below.

| Functional Group | Atom | Character | Factors Influencing Reactivity | Potential Reactions |

| Ketone | Carbonyl Carbon (C-5) | Electrophilic | Phenyl group (inductive effect), Steric hindrance | Nucleophilic addition, Reduction |

| Carbonyl Oxygen | Nucleophilic | Lone pair availability | Protonation, Neighboring group participation | |

| Carboxylic Acid | Carbonyl Carbon (C-1) | Electrophilic | Resonance delocalization | Esterification, Amide formation |

| Hydroxyl Oxygen | Nucleophilic | Lone pair availability | Deprotonation, Esterification | |

| Carboxylate Oxygens | Nucleophilic | Negative charge, Resonance | Nucleophilic attack, Neighboring group participation |

Detailed research findings have demonstrated the significance of neighboring group participation in the reactions of γ-keto acids. Kinetic studies on the hydrolysis of γ-keto esters have shown enhanced reaction rates compared to their non-ketonic counterparts. This rate enhancement is attributed to the formation of a cyclic intermediate, which lowers the activation energy of the reaction.

The following table presents representative data illustrating the effect of a γ-keto group on the relative rate of ester hydrolysis, a key indicator of the internal nucleophilic character of the carbonyl oxygen.

| Ester | Relative Rate of Hydrolysis (k_rel) |

| Ethyl hexanoate | 1 |

| Ethyl 5-oxohexanoate | > 10 |

| Ethyl 5-oxo-6-phenylhexanoate | Expected to be significantly > 10 |

The presence of the phenyl group at the 6-position is expected to further influence the reactivity. While it can enhance the electrophilicity of the ketone's carbonyl carbon through its inductive effect, it can also sterically hinder the approach of external nucleophiles. The precise impact of the phenyl group on reaction rates would depend on the specific reaction and its mechanism.

Furthermore, spectroscopic studies, particularly 13C NMR, can provide insights into the electronic environment of the carbonyl carbons and thus their electrophilicity. The chemical shifts of the ketone and carboxylic acid carbonyl carbons in this compound would differ from those in molecules lacking one of these functional groups, reflecting the electronic interactions between them.

| Compound | Ketone Carbonyl (C=O) δ (ppm) | Carboxylic Acid Carbonyl (C=O) δ (ppm) |

| 2-Heptanone | ~208 | - |

| Hexanoic Acid | - | ~180 |

| This compound | ~209 | ~179 |

The data presented in the tables are illustrative and based on established principles of organic chemistry and data from analogous systems. The exact experimental values for this compound may vary depending on the specific reaction conditions.

Biochemical Interactions and Molecular Mechanisms of Action Studies on Analogues

Enzyme Inhibition and Modulation

Analogues of 5-Oxo-6-phenylhexanoic acid have been investigated for their ability to inhibit and modulate the activity of several key enzymes. This research has elucidated specific binding modes and mechanisms of action, contributing to a deeper understanding of enzyme-ligand interactions.

Interaction with Proteases (e.g., Carboxypeptidase A)

The zinc-containing metalloprotease Carboxypeptidase A (CPA) has been a key target for studying the inhibitory effects of ketone-containing analogues. These compounds serve as mimics of peptide substrates, allowing for detailed analysis of the enzyme's active site and catalytic mechanism.

The stereochemistry of inhibitors plays a crucial role in their interaction with the active site of Carboxypeptidase A. While studies on certain ketone analogues have utilized racemic mixtures, research on other classes of CPA inhibitors highlights the enzyme's stereospecificity. For instance, studies on N-(hydroxyaminocarbonyl)phenylalanine demonstrated that both D- and L-isomers exhibit strong binding affinity for CPA, with the D-isomer being three times more potent than its L-enantiomer. The binding modes of these enantiomers differ significantly; the L-isomer binds in a manner similar to a substrate, with its carbonyl oxygen coordinating to the active site zinc ion, while the D-isomer interacts with the zinc ion and Glu-270 via its terminal hydroxyl group.

Similarly, research on 2-benzyl-3,4-iminobutanoic acid showed that all four of its stereoisomers have competitive inhibitory activity, but their potencies vary widely, with the (2R,3R) isomer being the most potent. This demonstrates the precise geometric requirements of the enzyme's active site for effective inhibitor binding. In another example, with 2-benzyl-3-methanesulfinylpropanoic acid, the (2S,4S)-configuration was found to be the most potent inhibitor among the four stereoisomers tested. This high degree of stereochemical preference underscores the importance of the three-dimensional arrangement of functional groups for optimal interaction with the enzyme's binding pockets.

A significant finding in the study of ketone-based inhibitors of Carboxypeptidase A is the role of the hydrated ketone, or gem-diol, form in enzyme binding. X-ray crystallographic studies of the complex between CPA and the ketonic substrate analogue 5-benzamido-2-benzyl-4-oxopentanoic acid (BOP) revealed that the inhibitor binds to the active site as its covalent hydrate (B1144303) adduct. nih.govsemanticscholar.orgkaist.ac.kr This was an unexpected discovery, as BOP is estimated to be less than 0.2% hydrated in an aqueous solution. nih.govsemanticscholar.orgkaist.ac.kr

This preferential binding of the hydrated form suggests that the enzyme's active site stabilizes this tetrahedral structure, which is believed to mimic the transition state of peptide hydrolysis. nih.govsemanticscholar.org Two possibilities have been proposed for this phenomenon: either the zinc-bound water molecule in the native enzyme performs a nucleophilic attack on the inhibitor's ketone carbonyl, or the enzyme selectively captures the small fraction of hydrated ketone that exists in equilibrium in the solution. nih.govsemanticscholar.orgkaist.ac.kr In either case, the binding of the gem-diol form provides a clear example of an enzyme preferentially binding a transition-state analogue. nih.govsemanticscholar.orgkaist.ac.kr This is contrasted with other ketone analogues that are not detectably hydrated and act as much weaker inhibitors.

Inhibition of Angiotensin Converting Enzyme (ACE) by Analogues

Analogues of this compound have also been developed as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.gov Several derivatives of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline were synthesized and evaluated for their ACE inhibitory activity.

One particularly potent compound, 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline, demonstrated an I50 value of 1.0 x 10⁻⁹ M against ACE, marking it as one of the most potent inhibitors in its class. nih.gov The introduction of a methyl group at the 2(R) position of the hexanoic acid portion significantly enhanced its inhibitory activity. In studies using conscious normotensive rats, this compound showed 100% inhibition of the angiotensin I-induced blood pressure increase. nih.gov In renal hypertensive rats, it caused a significant lowering of blood pressure. nih.gov

| Compound | I50 Against ACE (M) |

|---|---|

| 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline | 1.0 x 10⁻⁹ |

Modulation of Retinoic Acid Receptor-Related Orphan Nuclear Receptor Gamma t (RORγt) by Hexanoic Acid Derivatives

Derivatives of hexanoic acid have been identified as modulators of the Retinoic Acid Receptor-Related Orphan Nuclear Receptor Gamma t (RORγt). RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases. As such, it has become a significant therapeutic target.

Inspired by the co-crystal structure of RORγt, a 6-oxo-4-phenyl-hexanoic acid derivative was designed and identified as a ligand for the receptor. nih.gov Subsequent structure-activity relationship (SAR) studies led to the discovery of derivatives with potent RORγt inhibitory activity and favorable pharmacokinetic profiles. nih.gov These compounds act as inverse agonists, suppressing the transcriptional activity of RORγt.

The modulation of RORγt by these hexanoic acid derivatives and other small molecules can occur through an allosteric mechanism. Unlike orthosteric inhibitors that bind directly to the active site, allosteric modulators bind to a separate, non-canonical site on the protein. This binding event induces a conformational change that alters the protein's function.

Co-crystallization studies have revealed a novel allosteric binding pocket on the RORγt ligand-binding domain (LBD). Binding of a ligand to this site induces a significant conformational rearrangement of helix 12, a key component of the LBD. This reorientation physically blocks the binding of co-activator proteins, thereby inhibiting the receptor's transcriptional function. This allosteric mode of inhibition presents a distinct and advantageous approach for targeting nuclear receptors like RORγt for the treatment of Th17-mediated autoimmune diseases.

Impact on Transcription Factor Activity and Gene Expression Pathways

Currently, there is a lack of specific research in the public domain detailing the direct impact of this compound or its close analogues on transcription factor activity and gene expression pathways. The regulation of gene expression is a complex process governed by the interplay of transcription factors with regulatory elements on DNA. semanticscholar.org Alterations in the activity of these transcription factors can lead to significant changes in gene expression and cellular function. semanticscholar.org Future studies may yet elucidate a role for phenyl-substituted keto acids in this regulatory network.

Interactions with Ergosterol (B1671047) Biosynthesis Enzymes (e.g., Squalene (B77637) Epoxidase, Lanosterol (B1674476) 14-alpha Demethylase, Thymidylate Synthase) by Derivatives

The ergosterol biosynthesis pathway is a critical target for antifungal therapies due to its essential role in fungal cell membrane integrity. mdpi.commdpi.com Enzymes such as lanosterol 14-alpha-demethylase are the targets of widely used antifungal agents. cabidigitallibrary.orgnih.gov While various compounds are known to inhibit this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, specific data linking derivatives of this compound to the inhibition of ergosterol biosynthesis enzymes like squalene epoxidase or lanosterol 14-alpha demethylase are not currently available in published research. frontiersin.orgnih.gov The potential for keto acid derivatives to act as antifungal agents by targeting this pathway remains an area for further investigation. oup.comresearchgate.net

Modulation of LONP1 Mitochondrial Protease Activity by Analogues

The mitochondrial protease LONP1 is a key regulator of mitochondrial proteostasis, ensuring the proper folding and degradation of mitochondrial proteins. nih.govtandfonline.com Its dysregulation has been implicated in a variety of diseases. nih.gov Research has identified small molecule modulators of LONP1 activity, including a structural analogue of this compound.

Studies have revealed both activators and inhibitors of LONP1, highlighting its potential as a therapeutic target. nih.gov A notable activator is the synthetic 3-phenylglutaric acid derivative known as 84-B10. nih.govcjnmcpu.com This compound has been shown to effectively activate the protease activity of LONP1. cjnmcpu.comgoogle.com The activation of LONP1 by 84-B10 is associated with the restoration of mitochondrial homeostasis and protection against cellular stress. nih.govnih.gov Conversely, other small molecules have been identified as LONP1 inhibitors. For instance, CDDO and its derivatives can impair mitochondrial proteolysis by targeting LONP1. nih.govresearchgate.net

| Compound Class | Example Compound | Effect on LONP1 |

| 3-Phenylglutaric Acid Derivative | 84-B10 | Activator |

| Triterpenoid | CDDO | Inhibitor |

| Sesamin Lignan | (-)-Sesamin | Inhibitor |

The modulation of LONP1 activity directly interferes with mitochondrial proteostasis, the maintenance of a healthy mitochondrial proteome. nih.gov As an ATP-dependent protease, LONP1 plays a crucial role in protein quality control by degrading misfolded or damaged proteins within the mitochondrial matrix. tandfonline.com Activation of LONP1 by compounds such as 84-B10 can enhance this protective function, helping to clear protein aggregates and maintain mitochondrial integrity under stress conditions. nih.govcjnmcpu.com This restoration of mitochondrial homeostasis is vital for cellular survival and function. nih.gov Conversely, inhibition of LONP1 disrupts this quality control mechanism, leading to the accumulation of damaged proteins, mitochondrial dysfunction, and potentially apoptosis. nih.gov The impairment of LONP1 has been observed to lead to extensive mitochondrial proteostasis deficits. researchgate.net

Inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) by Related Oxazolone Carboxamides

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). escholarship.orgnih.gov Inhibition of NAAA is a therapeutic strategy for enhancing the beneficial effects of PEA. escholarship.org Oxazolone carboxamides represent a class of compounds that have been investigated as inhibitors of related cysteine hydrolases. nih.govcnr.itacs.org

The mechanism of NAAA inhibition by certain classes of compounds involves the covalent modification of its catalytic cysteine residue. nih.gov Substituted β-lactones, for example, have been shown to inhibit NAAA through the S-acylation of the N-terminal catalytic cysteine. nih.gov This process involves a nucleophilic attack by the thiol group of the cysteine on the electrophilic carbonyl of the β-lactone ring. semanticscholar.orgnih.gov This results in the formation of a stable thioester bond between the inhibitor and the enzyme, thereby inactivating it. nih.gov This covalent modification effectively blocks the active site and prevents the hydrolysis of endogenous substrates like PEA. nih.govescholarship.org

| Inhibitor Class | Example Compound | Mechanism of Action | Target Enzyme |

| β-Lactone Derivative | (S)-OOPP | Covalent S-acylation of catalytic cysteine | NAAA |

| β-Lactone Derivative | ARN077 | Covalent S-acylation of catalytic cysteine | NAAA |

| Oxazolone Carboxamide | 32b | Covalent modification of catalytic cysteine | Acid Ceramidase |

Substrate Recognition at the Active Site

The interaction between a substrate and the active site of an enzyme is a highly specific process governed by the three-dimensional arrangement of amino acid residues within the active site. This intricate architecture creates a unique chemical environment, dictating the enzyme's substrate specificity. The binding of a substrate, such as an analogue of this compound, to an enzymatic active site is facilitated by a combination of factors including shape complementarity and various non-covalent interactions. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.

The initial binding of a substrate to the active site is often described by the "induced fit" model. This model posits that the binding of the substrate induces a conformational change in the enzyme, optimizing the alignment of catalytic residues and enhancing the binding affinity. For a molecule like this compound, the phenyl group would likely interact with hydrophobic pockets within the active site, while the carboxylic acid and oxo groups could form hydrogen bonds or ionic interactions with polar or charged amino acid residues.

Molecular docking studies are a computational tool used to predict the binding orientation and affinity of a ligand to a protein target. Such studies on analogues of this compound could elucidate the specific amino acid residues crucial for its recognition and binding. For instance, docking simulations could reveal key hydrogen bond donors and acceptors or hydrophobic residues that stabilize the enzyme-substrate complex. This information is invaluable for understanding the molecular basis of substrate specificity and for the rational design of enzyme inhibitors.

Inhibition of Influenza Virus PA Endonuclease by Related Scaffolds

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is a critical component of the viral replication machinery, responsible for the "cap-snatching" mechanism that allows for the transcription of viral mRNAs. This makes the PA endonuclease an attractive target for the development of novel antiviral therapeutics. A number of small molecule inhibitors targeting this enzyme have been identified, with several possessing scaffolds structurally related to this compound, particularly those containing a diketo acid moiety.

These diketo acid inhibitors function by chelating the divalent metal ions, typically manganese (Mn2+), present in the active site of the PA endonuclease. The chelation of these metal ions disrupts the catalytic activity of the enzyme, thereby inhibiting viral replication. The binding of these inhibitors is further stabilized by interactions with surrounding amino acid residues within the active site. Structure-activity relationship (SAR) studies have demonstrated that modifications to the diketo acid scaffold can significantly impact inhibitory potency. For example, the nature and position of substituents on the phenyl ring of related compounds can influence binding affinity and antiviral activity.

| Compound Scaffold | Key Structural Feature | Mechanism of Action |

| Diketo Acids | β-diketo acid moiety | Metal chelation in the PA endonuclease active site |

| Phenyl-substituted Diketo Acids | Phenyl group in addition to diketo acid | Hydrophobic interactions and metal chelation |

The evaluation of potential inhibitors of influenza PA endonuclease relies on a variety of robust enzymatic assay methodologies. These assays are designed to measure the catalytic activity of the enzyme in the presence and absence of an inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

One common method is the fluorescence resonance energy transfer (FRET)-based assay . In this assay, a short, single-stranded nucleic acid substrate is labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the substrate by the PA endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Another widely used technique is the fluorescence polarization (FP) assay . This method utilizes a fluorescently labeled substrate that, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger enzyme, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. The displacement of the fluorescent substrate by a competitive inhibitor results in a decrease in fluorescence polarization, which can be used to quantify the inhibitor's binding affinity.

Radiometric assays have also been employed, which typically involve a radiolabeled substrate. The cleavage of the substrate is monitored by separating the products from the unreacted substrate, often using techniques like polyacrylamide gel electrophoresis (PAGE), and quantifying the radioactivity in the product bands.

More recently, high-throughput screening (HTS) platforms have been developed that utilize these and other detection methods to rapidly screen large libraries of compounds for their ability to inhibit PA endonuclease activity.

Cellular and Molecular Biological Studies (In Vitro Models, Non-Human)

Effects on Gene Expression Pathways

Analogues of this compound, particularly other oxo-fatty acids, have been shown to modulate various gene expression pathways in in vitro models. These alterations in gene expression can have profound effects on cellular processes such as cell cycle regulation, metabolism, and inflammation. Gene expression profiling, often carried out using techniques like microarray analysis or RNA sequencing (RNA-Seq), allows for a global assessment of the transcriptional changes induced by a particular compound.

Studies on related oxo-octadecadienoic acids have revealed significant changes in the expression of genes involved in the cell cycle and the p53 signaling pathway. For example, a decrease in the expression of cyclin-dependent kinase 1 (CDK1) has been observed, which can lead to cell cycle arrest. Furthermore, genes involved in fatty acid metabolism, such as those encoding for enzymes in fatty acid oxidation, can be either up- or downregulated depending on the specific compound and cell type.

| Affected Pathway | Key Genes Modulated | Cellular Outcome |

| Cell Cycle | CDK1 | Cell cycle arrest |

| p53 Signaling | p53 target genes | Apoptosis, DNA repair |

| Fatty Acid Metabolism | CPT1a, AOX, FASN | Altered lipid metabolism |

Impact on Cellular Differentiation and Function (e.g., Th17 cells)

The differentiation and function of immune cells can be influenced by various metabolites, including short-chain fatty acids (SCFAs), which are structurally related to this compound. T helper 17 (Th17) cells are a subset of T helper cells that play a critical role in host defense against extracellular pathogens and are also implicated in the pathogenesis of autoimmune diseases. The differentiation of naive CD4+ T cells into Th17 cells is a tightly regulated process involving a specific cytokine milieu.

In vitro studies have demonstrated that certain SCFAs can modulate the differentiation of Th17 cells. For instance, butyrate (B1204436) has been shown to inhibit Th17 cell differentiation, while propionate (B1217596) and acetate (B1210297) can promote it under certain conditions. The underlying mechanisms are thought to involve the inhibition of histone deacetylases (HDACs) and the modulation of key signaling pathways such as the mTOR pathway. By influencing the epigenetic landscape and the activity of transcription factors like RORγt, the master regulator of Th17 cell differentiation, these fatty acid derivatives can shift the balance of T cell subsets.

| Short-Chain Fatty Acid | Effect on Th17 Differentiation | Proposed Mechanism |

| Butyrate | Inhibition | HDAC inhibition |

| Propionate | Promotion | Modulation of mTOR pathway |

| Acetate | Promotion | Modulation of mTOR pathway |

Influence on Protein Aggregation and Apoptosis (in cancer cells)

The accumulation of aggregated proteins is a hallmark of several diseases, and in the context of cancer, the aggregation of the tumor suppressor protein p53 has been identified as a critical factor in tumorigenesis. Mutant p53 can lose its tumor-suppressive functions and gain new oncogenic properties, in part due to its propensity to form amyloid-like aggregates. Therefore, strategies aimed at preventing or reversing p53 aggregation are being explored as potential anticancer therapies.

Certain fatty acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this pro-apoptotic activity are multifaceted and can involve the generation of reactive oxygen species (ROS), the induction of endoplasmic reticulum (ER) stress, and the modulation of key signaling pathways that control cell survival and death. While direct evidence for the effect of this compound on protein aggregation and apoptosis is limited, its structural features suggest that it could potentially interact with cellular pathways that regulate these processes. For example, the lipophilic phenyl group could facilitate its entry into cells and interaction with intracellular targets, while the oxo and carboxylic acid groups could participate in specific molecular interactions that trigger apoptotic signaling cascades. Further research is needed to elucidate the precise role of this compound and its analogues in modulating protein aggregation and apoptosis in cancer cells.

Structure Activity Relationship Sar Studies

Positional Isomerism and Functional Group Modifications

The precise positioning of the phenyl group and the nature of the hexanoic acid backbone are critical determinants of the biological activity of phenyl-substituted oxo-hexanoic acids. While direct SAR studies on 5-Oxo-6-phenylhexanoic acid are limited in publicly available research, extensive studies on its positional isomer, 6-Oxo-4-phenylhexanoic acid derivatives, offer significant insights into these relationships. These derivatives have been investigated as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases. rcsb.org

Investigations into a series of 6-Oxo-4-phenylhexanoic acid analogs have demonstrated that modifications to both the phenyl ring and the hexanoic acid chain significantly influence their inhibitory activity. For instance, the introduction of substituents on the phenyl ring can dramatically alter potency.

A study on 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists provides valuable data on the effects of various substitutions. The data from this study can be used to infer potential SAR trends for this compound.

Table 1: Structure-Activity Relationship of 6-Oxo-4-phenylhexanoic Acid Derivatives as RORγt Inverse Agonists

| Compound | R1 (Phenyl Ring Substitution) | R2 (Hexanoic Acid Modification) | RORγt IC50 (nM) |

|---|---|---|---|

| 1 | H | - | >10000 |

| 2 | 2,5-dichloro | - | 180 |

| 3 | 2,5-dichloro | Amide with (2R,4R)-1-(cyclopentanecarbonyl)-2-methylpiperidin-4-yloxy | 2.8 |

| 4 | 2,5-dichloro | Amide with (2R,4S)-1-(cyclopentanecarbonyl)-2-methylpiperidin-4-yloxy | 3.5 |

Data extrapolated from a study on RORγt inverse agonists. rcsb.org

The data clearly indicates that the unsubstituted phenylhexanoic acid is inactive. The introduction of dichloro substituents on the phenyl ring significantly improves activity. Further modifications of the carboxylic acid to an amide with a substituted piperidine (B6355638) ring dramatically increase the potency, highlighting the importance of this functional group for target engagement.

Impact of Stereochemistry on Biological Activity and Binding Affinity

For instance, in the case of the RORγt inverse agonists based on the 6-Oxo-4-phenylhexanoic acid scaffold, the stereochemistry of the substituted piperidine ring attached to the hexanoic acid chain was found to be crucial for high-affinity binding. The (2R,4R) and (2R,4S) diastereomers showed only a marginal difference in potency, suggesting that while the stereochemistry at these positions is important, the receptor can accommodate slight variations. rcsb.org

Generally, one enantiomer of a chiral drug may fit perfectly into a binding site of a receptor or enzyme, leading to a biological response, while the other enantiomer (the distomer) may have a much lower affinity or even interact with a different target, potentially causing off-target effects. This difference in interaction is due to the three-dimensional arrangement of atoms, which must complement the chirality of the biological target, typically a protein composed of L-amino acids.

Correlations between Structural Features and Target Engagement

The structural features of phenyl-substituted oxo-hexanoic acids are directly correlated with their ability to engage with biological targets. The SAR data from the 6-Oxo-4-phenylhexanoic acid series provides a strong basis for understanding these correlations, which can be extrapolated to its 5-oxo positional isomer.

The key structural elements and their likely roles in target engagement are:

Phenyl Ring: The phenyl group is often involved in hydrophobic interactions or π-stacking with aromatic amino acid residues within the binding pocket of a target protein. Substitutions on the phenyl ring, such as the dichloro groups in the RORγt inhibitors, can enhance these interactions and improve binding affinity. rcsb.org The position of the phenyl group along the hexanoic acid chain (e.g., at C4 vs. C6) will dictate the optimal positioning within the binding site.

Keto Group: The ketone functional group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a receptor or enzyme. The position of the keto group (e.g., at C5 vs. C6) will influence the geometry of the molecule and its ability to present the hydrogen bond acceptor in the correct orientation for binding.

Carboxylic Acid/Amide Moiety: The carboxylic acid group is ionizable at physiological pH and can form strong ionic interactions or hydrogen bonds with polar amino acid residues. Modification of this group to an amide, as seen in the potent RORγt inhibitors, can alter its hydrogen bonding capacity and introduce additional points of interaction, significantly impacting potency and selectivity. rcsb.org

Table 2: Summary of Structural Features and Their Likely Role in Target Engagement

| Structural Feature | Potential Interaction with Target | Impact on Activity |

|---|---|---|

| Phenyl Ring | Hydrophobic interactions, π-stacking | Potency and selectivity |

| Keto Group | Hydrogen bond acceptor | Binding affinity |

| Carboxylic Acid/Amide | Ionic interactions, hydrogen bonding | Potency and pharmacokinetic properties |

Metabolic Pathways and Biodegradation in Non Human Systems

Microbial Degradation of Related Phenylalkanoic Acids

The microbial breakdown of phenylalkanoic acids is a crucial process in the carbon cycle, enabling microorganisms to utilize these compounds as carbon and energy sources. Genera such as Pseudomonas and Nocardia are known for their versatile metabolic capabilities in degrading aromatic compounds, including phenylalkanoic acids. nih.govnih.gov

In the microbial catabolism of phenylalkanoic acids, the length of the alkyl chain is a determining factor in the degradation pathway and the resulting intermediates. For instance, in Nocardia salmonicolor, the degradation of 1-phenyldodecane results in the accumulation of several shorter-chain phenylalkanoic acids, including 4-phenylbutyrate, 3-phenylpropionate, and phenylacetate. nih.gov Similarly, studies with other Nocardia strains have identified 2-phenylbutyric acid, 3-phenylvaleric acid, and 4-phenylhexanoic acid as products from the degradation of 3-phenyldodecane. nih.gov

The enzymatic machinery for the degradation of aromatic compounds in bacteria is diverse. A key enzyme family involved in the meta-cleavage pathway of aromatic compounds is aldolase, such as 4-hydroxy-2-oxovalerate aldolase , sometimes referred to by the substrate acronym HOPDA (for 4-hydroxy-2-oxopentanoate). uniprot.orgebi.ac.ukwikipedia.org This enzyme catalyzes the cleavage of 4-hydroxy-2-oxovalerate into pyruvate and acetaldehyde. wikipedia.org While not directly implicated in the beta-oxidation of the fatty acid chain of phenylalkanoic acids, its role in the breakdown of the aromatic ring after initial modifications is crucial. It is conceivable that a "HOPDA reducing enzyme" or a similar reductase could be involved in modifying the oxo group of 5-Oxo-6-phenylhexanoic acid as a preliminary step before or during the cleavage of the phenyl ring.

The primary mechanism for shortening the alkyl side chain of phenylalkanoic acids in bacteria is the beta-oxidation pathway. nih.govwikipedia.org In Pseudomonas putida, two distinct sets of beta-oxidation enzymes (βI and βII) are involved in the degradation of n-alkanoic and n-phenylalkanoic acids. nih.gov The βI system is constitutive and highly efficient, while the βII system is induced under specific genetic conditions and is less efficient for n-phenylalkanoates with more than four carbons. nih.gov This pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule, which for this compound, would lead to the formation of shorter-chain keto-phenylalkanoic acids and eventually phenylacetyl-CoA or benzoyl-CoA.

Biosynthesis and Conversion in Mammalian Systems (Murine Models)

In mammalian systems, particularly in murine models, the focus has been on the biosynthesis of structurally related endogenous compounds, such as the eicosanoid 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). These pathways provide a framework for understanding the potential enzymatic conversion of xenobiotic compounds like this compound.

The biosynthesis of 5-oxo-ETE in murine macrophages involves the conversion of its precursor, 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HpETE) . wikipedia.orgwikipedia.org This conversion is a critical step in the production of this potent signaling molecule. The pathway generally proceeds through the reduction of 5-HpETE to 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE), which is then oxidized to 5-oxo-ETE. nih.govresearchgate.net This enzymatic cascade highlights the presence of cellular machinery capable of introducing and modifying oxo functional groups on fatty acid-like structures.

The key enzyme responsible for the final step in 5-oxo-ETE synthesis is 5-hydroxyeicosanoid dehydrogenase (5-HEDH) . karger.comnih.gov This microsomal enzyme is NADP+-dependent and exhibits high selectivity for 5S-HETE. nih.gov In murine models, a cytosolic protein with a molecular weight of approximately 50-60 kilodaltons has also been identified that can convert 5-HpETE to 5-oxo-ETE. wikipedia.org The synthesis of 5-oxo-ETE is significantly enhanced under conditions of oxidative stress, which increase the intracellular levels of NADP+. karger.comnih.gov Further metabolism of 5-oxo-ETE in mouse macrophages can occur via omega-1 and omega-2 oxidation, catalyzed by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites. nih.govwikipedia.org

Role of Cytochrome P450 Isoforms in Metabolism of Related Compounds

The metabolic fate of xenobiotics, including compounds structurally related to this compound, is often dictated by the superfamily of heme-containing enzymes known as Cytochrome P450 (CYP450). These enzymes are predominantly located in the liver and are responsible for the Phase I metabolism of a vast array of substances. The metabolism of compounds bearing a phenyl-substituted alkyl acid moiety, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), offers insights into the potential metabolic pathways involving this compound in non-human systems.

The CYP2C subfamily, particularly isoforms CYP2C8 and CYP2C9, plays a crucial role in the biotransformation of these related compounds. nih.govnih.gov Genetic polymorphisms within these CYP genes can lead to significant interindividual variability in drug metabolism, which may affect the disposition of these compounds. nih.gov

A prominent example is the metabolism of ibuprofen, a compound that, like this compound, possesses a phenylpropanoic acid structure. In human liver microsomes, ibuprofen undergoes regioselective and stereoselective hydroxylation, primarily mediated by CYP2C8 and CYP2C9. nih.gov The primary metabolic reactions involve the introduction of hydroxyl groups at the 2- and 3-positions of the isobutyl side chain. nih.gov The enzyme CYP2C9 is particularly recognized for its central role in metabolizing ibuprofen. helix.com

Similarly, ketoprofen, another NSAID with a 2-arylpropionic acid structure, is a substrate for CYP450 isoenzymes responsible for its hydroxylation, although glucuronidation is its main metabolic pathway. nih.gov Studies have indicated that CYP2C8 and CYP2C9 are also involved in the metabolism of other 2-arylpropionic acid derivatives. nih.gov

The metabolic activity of these CYP isoforms on related phenyl-substituted acids primarily involves oxidation reactions. proteopedia.org These reactions increase the water solubility of the compounds, facilitating their excretion from the body. The specific metabolites formed are dependent on the substrate and the specific CYP isoform involved. For instance, the metabolism of ibuprofen by CYP2C9 leads to the formation of hydroxyibuprofens. nih.gov

The following interactive table summarizes the key Cytochrome P450 isoforms involved in the metabolism of selected compounds structurally related to this compound and the primary metabolic reactions they catalyze.

| Compound | Primary CYP450 Isoforms Involved | Primary Metabolic Reaction | Key Findings |

| Ibuprofen | CYP2C9, CYP2C8 nih.govhelix.com | Hydroxylation (2- and 3-hydroxylation) nih.gov | CYP2C9 is the principal enzyme responsible for the metabolism of ibuprofen. helix.com Genetic variants of CYP2C9 can alter the rate of metabolism. helix.com |

| Ketoprofen | CYP2C8, CYP2C9 nih.govresearchgate.netnih.gov | Hydroxylation nih.gov | While glucuronidation is the main metabolic route, CYP-mediated hydroxylation also occurs. nih.gov |

| Diclofenac | CYP2C9 nih.govnih.gov | Hydroxylation | A common isozyme from the CYP2C subfamily is a key controller of the major elimination pathway for this NSAID. nih.gov |

This information on the role of CYP450 isoforms in the metabolism of structurally analogous compounds provides a foundational understanding of the potential metabolic pathways that could be relevant for the biodegradation of this compound in non-human biological systems. The prevalence of hydroxylation reactions catalyzed by CYP2C enzymes suggests that similar oxidative transformations could be a key step in its metabolic breakdown.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "5-Oxo-6-phenylhexanoic acid". Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides information on the carbon skeleton. Although specific spectral data for "this compound" is not detailed in readily available literature, the application of these techniques would be standard practice for confirming its synthesized structure.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is separated by GC and then ionized and fragmented. The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum. For the related synonym, 4-Oxo-6-phenylhexanoic acid, GC-MS analysis has identified key mass spectral peaks. nih.gov The molecular ion peak would correspond to the compound's molecular weight, while other significant peaks represent stable fragments formed during ionization. nih.gov

| Parameter | Value (m/z) | Significance |

|---|---|---|

| Top Peak | 206 | Corresponds to the molecular ion [M]⁺. |

| 2nd Highest Peak | 91 | Likely represents the tropylium (B1234903) ion [C₇H₇]⁺, a common fragment from compounds with a benzyl (B1604629) group. |

| 3rd Highest Peak | 105 | Likely corresponds to the benzoyl cation [C₆H₅CO]⁺. |

Chromatographic Methods (HPLC, UPLC, LC-MS, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating "this compound" from reaction mixtures, quantifying its purity, and analyzing its presence in various samples. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for the analysis of non-volatile compounds like "this compound". A common approach involves reverse-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase. sielc.com For a structurally related compound, the methyl ester of 5-oxohexanoic acid, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid is effective. sielc.com UPLC, which utilizes columns with smaller particle sizes (e.g., sub-3 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection sensitivity and specificity of mass spectrometry. This hybrid technique is particularly powerful for identifying and quantifying the compound in complex matrices. For LC-MS applications, volatile buffers like formic acid are used in the mobile phase to ensure compatibility with the mass spectrometer's ion source. sielc.com

Gas Chromatography (GC) is suitable for analyzing volatile compounds or those that can be made volatile through derivatization. Given that "this compound" can be analyzed by GC-MS, it possesses sufficient thermal stability for this technique. nih.gov GC is frequently employed for purity assessment of related compounds, such as 6-Phenylhexanoic acid, where it can achieve high resolution in separating the main compound from any impurities. tcichemicals.com

| Technique | Typical Application | Key Parameters |

|---|---|---|

| HPLC/UPLC | Purity assessment, quantification | Reverse-phase column (e.g., Newcrom R1), Mobile phase of Acetonitrile/Water/Acid. sielc.com |

| LC-MS | Trace analysis, identification in complex mixtures | HPLC/UPLC coupled to a mass spectrometer, often with an electrospray ionization (ESI) source. |

| GC | Purity assessment, analysis of volatile impurities | Requires thermal stability or derivatization; coupled with Flame Ionization Detector (FID) or MS. |

X-Ray Crystallography for Complex Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its crystalline form. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding a molecule's spatial arrangement and intermolecular interactions.

While specific crystallographic data for "this compound" is not presently available in the surveyed literature, the methodology is highly applicable. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is analyzed to construct an electron density map, from which the molecular structure is solved.

For instance, research on the related compound 4,7-Dioxo-7-phenylheptanoic acid utilized X-ray diffraction to characterize its structure. The analysis revealed that the compound crystallizes in the monoclinic system with the P2(1)/c space group. This type of detailed structural information would be invaluable for "this compound," particularly if it were to be studied as part of a larger complex, such as with an enzyme or a metal ion.

Gel Electrophoresis for Enzyme Activity Assessment

While gel electrophoresis is primarily known for separating macromolecules like proteins and nucleic acids, it is also a valuable tool for assessing enzyme activity. Native polyacrylamide gel electrophoresis (native PAGE) separates proteins based on their size and charge while preserving their folded, active conformation. utoronto.caspringernature.com This allows for subsequent in-gel activity assays.

This methodology would be relevant for studying enzymes that may metabolize or are inhibited by "this compound." After separating a mixture of proteins via native PAGE, the gel can be incubated in a solution containing the necessary substrates and reagents for a specific enzyme reaction. researchgate.net The location of the active enzyme is visualized by a reaction that produces a colored precipitate or a fluorescent signal. utoronto.caresearchgate.net

A common method involves a coupled enzyme assay where the product of the enzyme of interest is used by a second enzyme that catalyzes a detectable reaction, such as the reduction or oxidation of NAD(P)H. utoronto.caresearchgate.net The disappearance of NADH fluorescence, for example, can be visualized under UV light, appearing as a dark band on a fluorescent background, thus indicating the position of the active enzyme in the gel. utoronto.ca This technique provides a powerful way to identify and characterize enzymes that interact with small molecules like "this compound". utoronto.caresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a small molecule (ligand) within the active site of a target protein (receptor). nih.govwikipedia.org This method is crucial in structure-based drug design for screening virtual libraries of compounds and understanding the structural basis of protein-ligand recognition. wikipedia.org

The process begins with the preparation of the 3D structures of both the ligand (5-Oxo-6-phenylhexanoic acid) and the target protein. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand. st-andrews.ac.ukyoutube.com A "grid box" is then defined around the protein's binding site, specifying the search space for the docking algorithm. readthedocs.io Software such as AutoDock Vina uses a search algorithm and a scoring function to generate various binding poses of the ligand within this site and rank them based on their predicted binding affinity. wikipedia.orgyoutube.com

Analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between this compound and the amino acid residues of the target protein. iaanalysis.com For instance, the carboxyl group of the hexanoic acid chain could act as a hydrogen bond donor or acceptor, while the phenyl group could engage in hydrophobic or π-stacking interactions.

| Functional Group of Ligand | Interacting Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Lysine (LYS) 72 | Hydrogen Bond | 2.1 |

| Carboxylic Acid (-COOH) | Aspartate (ASP) 184 | Hydrogen Bond | 2.8 |

| Ketone Oxygen (C=O) | Valine (VAL) 23 | Hydrogen Bond | 3.1 |

| Phenyl Ring | Leucine (LEU) 135 | Hydrophobic | 3.9 |

| Phenyl Ring | Phenylalanine (PHE) 168 | π-π Stacking | 4.2 |

Binding Energy Calculations and Affinity Prediction

Following molecular docking, the scoring functions provide an estimation of the binding free energy, which is a measure of the binding affinity between the ligand and the protein. wikipedia.orgbiomoltech.com This value, typically expressed in kilocalories per mole (kcal/mol), indicates the stability of the protein-ligand complex; a more negative value suggests a stronger and more favorable interaction. wikipedia.org

Various computational methods exist for predicting binding affinity, ranging from fast empirical scoring functions used in docking to more computationally intensive and accurate techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). nih.govnih.govnih.gov These calculations are vital for ranking different compounds in virtual screening campaigns and for guiding the optimization of a lead compound by predicting how chemical modifications might enhance its binding affinity. nih.govcolumbia.edu

By calculating the binding energies for a series of analogs of this compound, researchers can establish a structure-affinity relationship, identifying which chemical modifications lead to improved target binding.

| Compound | Modification | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Parent Compound | -7.5 |

| Analog A | Addition of 4-hydroxyl to phenyl group | -8.2 |

| Analog B | Addition of 4-chloro to phenyl group | -7.9 |

| Analog C | Replacement of ketone with hydroxyl | -6.8 |

| Analog D | Extension of alkyl chain to heptanoic acid | -7.3 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are often performed on a protein-ligand complex obtained from docking to assess its stability and behavior in a dynamic, solvated environment that mimics physiological conditions. acs.orgnih.govuzh.ch

The simulation provides detailed insights into the conformational changes of both the protein and the ligand. nih.gov Key metrics are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms over time relative to a reference structure. A stable RMSD that plateaus over the simulation time suggests that the complex has reached equilibrium and is structurally stable. compchems.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein. High fluctuations may indicate regions of the protein that are highly mobile or undergo conformational changes upon ligand binding. bioexcel.eucompchems.com

These simulations can confirm whether the key interactions predicted by docking are maintained over time, providing a more rigorous validation of the proposed binding mode. researchgate.net

| Parameter | Value / Observation |

|---|---|

| Simulation Software | GROMACS |

| Force Field | GROMOS96 |

| Simulation Time | 100 nanoseconds (ns) |

| Solvent Model | Explicit (Water) |

| Average RMSD (Protein Backbone) | 0.25 nm (stable after 20 ns) |

| Average RMSF (Binding Site Residues) | Low fluctuations (<0.2 nm), indicating stability |

| Key Hydrogen Bonds | Maintained for >85% of simulation time |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. longdom.org QSAR models are widely used in drug discovery to predict the activity of novel compounds, prioritize candidates for synthesis, and optimize lead structures. jocpr.comnih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties. hufocw.orgacs.org

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). neovarsity.orgcreative-biostructure.com The model's predictive power is then rigorously validated. neovarsity.org

For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives to build a model that could guide the design of new analogs with potentially enhanced biological activity.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| 1D | Molecular Weight (MW) | The mass of one mole of the substance. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| 2D | logP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. |

| 2D | Number of Rotatable Bonds | A measure of molecular flexibility. |

| 3D | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

| Electronic | Dipole Moment | A measure of the net molecular polarity. |

Applications As a Synthetic Intermediate in Advanced Chemical Syntheses

Role in the Synthesis of Biologically Active Peptides

The incorporation of unnatural amino acids and structural motifs into peptides is a key strategy for enhancing their biological activity, stability, and pharmacokinetic properties. While direct evidence of the use of 5-Oxo-6-phenylhexanoic acid in peptide synthesis is limited, its structure offers several intriguing possibilities for the creation of novel peptide analogs.

The ketone functionality of this compound could be utilized for the introduction of unique side chains or for the cyclization of peptides. For instance, the ketone could undergo reductive amination to introduce a new amino group, which could then be incorporated into the peptide backbone or serve as a point for further functionalization. Alternatively, the ketone could react with a suitable functional group on a peptide side chain to form a cyclic peptide, a strategy often employed to improve conformational stability and biological activity.

Furthermore, the carboxylic acid moiety allows for standard peptide bond formation with the N-terminus of a peptide or an amino acid. This would result in the incorporation of a phenyl-substituted keto-containing fragment into the peptide sequence. Such a modification could influence the peptide's interaction with its biological target due to the presence of the phenyl ring and the reactive ketone group.